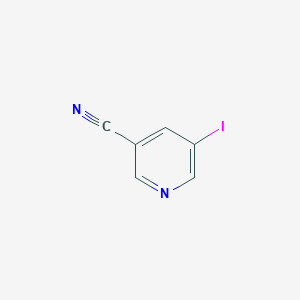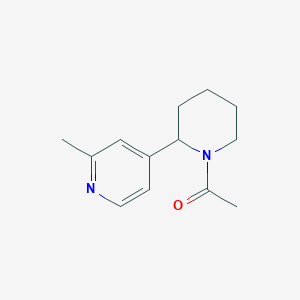
6-(Indolin-1-yl)-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indolin-1-yl)-2-methylnicotinonitrile is a compound that belongs to the class of indoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-2-methylnicotinonitrile typically involves the reaction of indoline with a suitable nicotinonitrile derivative. One common method involves the use of a palladium-catalyzed C–H activation reaction. In this process, indoline undergoes C–H activation followed by coupling with a nicotinonitrile derivative under specific reaction conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a suitable ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The indoline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted indoline derivatives.
Scientific Research Applications
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-one derivatives: These compounds share the indoline core and have been studied for their antibacterial and anticancer activities.
Spiropyran derivatives: These compounds exhibit photochromic properties and have applications in smart materials and sensors.
Uniqueness
6-(Indolin-1-yl)-2-methylnicotinonitrile is unique due to its specific combination of the indoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-9H2,1H3 |
InChI Key |
KMDHDOMEFDWWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)
![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)






![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
